molecular formula C9H17NO B13951954 Morpholine, 4-(1,2-dimethyl-1-propenyl)- CAS No. 7694-50-0

Morpholine, 4-(1,2-dimethyl-1-propenyl)-

Cat. No.: B13951954
CAS No.: 7694-50-0
M. Wt: 155.24 g/mol
InChI Key: RXPZQEBYMRIGET-UHFFFAOYSA-N
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Description

Morpholine, 4-(1,2-dimethyl-1-propenyl)-, is a substituted morpholine derivative characterized by a 1,2-dimethyl-1-propenyl group attached to the 4-position of the morpholine ring. Morpholine itself is a six-membered heterocycle containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and synthetic versatility . The specific substitution in this compound introduces steric bulk and lipophilicity, which may influence its biological activity, pharmacokinetics, and interactions with molecular targets. Quantum chemical computations have provided enthalpy data for this compound, indicating its thermodynamic stability under standard conditions .

Properties

CAS No.

7694-50-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(3-methylbut-2-en-2-yl)morpholine

InChI

InChI=1S/C9H17NO/c1-8(2)9(3)10-4-6-11-7-5-10/h4-7H2,1-3H3

InChI Key

RXPZQEBYMRIGET-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)N1CCOCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1,2-dimethyl-1-propenyl)- typically involves the reaction of morpholine with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted under controlled conditions. The use of advanced reactors and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,2-dimethyl-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1,2-dimethyl-1-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,2-dimethyl-1-propenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholine Derivatives

Compound Name Substituent Type cLog P (Calculated) Key Biological Activity/Application Reference Evidence
4-(1,2-dimethyl-1-propenyl)morpholine Alkenyl (branched alkyl) Not reported Thermodynamic stability (enthalpy data)
4-(2-(naphthalen-1-yloxy)ethyl)morpholine Aryl ether 4.2 TNF-α inhibition (IC₅₀ = 0.5–1.2 μM)
4-(2-(phen-1-yloxy)ethyl)morpholine Aryl ether 3.2 TNF-α inhibition (reduced potency vs. naphthyl analog)
4-(4-fluorobenzyl)morpholine Aromatic (fluorinated) Not reported Gastroprokinetic agent (mosapride intermediate)
4-(p-tolyl)morpholine Aromatic (methyl-substituted) Not reported Substrate in catalytic cleavage reactions
4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine Pyrimidine-linked Not reported EP2 receptor potentiation (fold shift = 8.2)

Key Observations:

  • Lipophilicity: The 1,2-dimethyl-1-propenyl substituent likely increases lipophilicity compared to aryl ether derivatives (e.g., cLog P ~4.2 for naphthyl-substituted morpholine vs. This may enhance membrane permeability but could reduce aqueous solubility.
  • Electronic Effects : Aromatic substituents (e.g., 4-fluorobenzyl, p-tolyl) introduce electron-withdrawing or donating groups, influencing receptor binding or metabolic stability. In contrast, the alkenyl group in the target compound may confer steric hindrance or π-bond interactions .

Enzyme and Receptor Modulation

  • EP2 Receptor Potentiation : Morpholine-linked trisubstituted pyrimidines (e.g., CID2992168) exhibit potent EP2 receptor modulation (fold shift = 8.2), outperforming piperidine or pyrrolidine analogs . This highlights the critical role of the morpholine ring in maintaining activity.
  • TNF-α Inhibition : Aryl ether-substituted morpholines (e.g., 4-(2-(naphthalen-1-yloxy)ethyl)morpholine) demonstrate submicromolar IC₅₀ values, with lipophilicity (cLog P >4) correlating with enhanced potency .

Comparative Limitations and Advantages

  • Advantages of 4-(1,2-dimethyl-1-propenyl)morpholine: Potential for unique steric interactions in target binding due to the branched alkenyl group. Enhanced lipophilicity may improve blood-brain barrier penetration for CNS targets.
  • Limitations :
    • Lack of direct pharmacological data compared to well-studied analogs like TNF-α inhibitors or EP2 modulators.
    • Possible synthetic challenges in controlling stereochemistry (if applicable) during propenyl group introduction.

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